Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
The compound “(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide” has been studied for its potential application in the treatment of Alzheimer’s disease . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, is a synthetic compound with antioxidant properties.
Synthesis Analysis
In a study, “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was synthesized and evaluated as an AChE inhibitor . Another compound, “N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide”, was synthesized using a method involving DMAP (dimethylaminopyridine) and anhydrous dichloromethane .
Molecular Structure Analysis
The geometric structure of the crystal and the theoretical compound of “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” were analyzed and compared, finding a close correlation .
Physical And Chemical Properties Analysis
The compound “Ethyl 3-(3,4-dimethoxyphenyl)propionate” has a refractive index of n20/D 1.513, a boiling point of 193 °C/20 mmHg, a melting point of 13 °C, and a density of 1.112 g/mL at 25 °C .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Thiazole Derivatives : Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a structurally similar compound, demonstrates the potential of thiazole derivatives in chemical synthesis, highlighting their structural complexity and versatility in forming hydrogen-bonded arrays (Lynch & Mcclenaghan, 2004).
Analysis of Thiazolecarboxylic Acid Derivatives : The study of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives shows how modifications in thiazole structures can lead to different chemical properties and potential applications (Dovlatyan et al., 2004).
Applications in Material Science
Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate exhibits corrosion inhibition efficiency, useful in preventing corrosion of metals like AA6061 alloy in acidic environments. This demonstrates the compound's application in material protection (Raviprabha & Bhat, 2019).
Antimicrobial Properties : The study on the antimicrobial activities of various thiazole derivatives indicates the potential of these compounds in developing new antimicrobial agents. Ethyl-2-amino-4-methylthiazole-5-carboxylate's structural similarity to these compounds suggests its possible utility in this field (Desai, Bhatt, & Joshi, 2019).
Other Relevant Findings
- Novel Synthetic Methods : Research on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods shows innovative approaches to synthesizing thiazole derivatives, which may include Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Baker & Williams, 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-5-20-15(17)13-9(2)16-14(21-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDTZYBFGUQOJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377061 |
Source
|
Record name | ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400080-46-8 |
Source
|
Record name | ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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